

AT7867 Dihydrochloride: A Technical Guide to its Role in Diabetes Research

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Compound of Interest		
Compound Name:	AT7867 dihydrochloride	
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Executive Summary

AT7867 dihydrochloride, a potent inhibitor of Akt/PKB and p70 S6 Kinase (p70S6K), is emerging as a significant small molecule in the field of regenerative medicine for diabetes. Primarily, its role has been defined in the directed differentiation of human induced pluripotent stem cells (hiPSCs) into pancreatic progenitor (PP) cells, a critical step in generating functional, insulin-producing beta cells. Research indicates that the addition of AT7867 to established differentiation protocols substantially increases the purity of the resulting pancreatic progenitor population, leading to more efficient in vivo maturation and accelerated reversal of hyperglycemia in diabetic animal models. This technical guide provides an in-depth overview of the mechanism of action of AT7867, detailed experimental protocols for its use in pancreatic progenitor differentiation, a summary of key quantitative data, and a visualization of the implicated signaling pathways.

Mechanism of Action: Inhibiting AKT/p70S6K to Promote Pancreatic Fate

AT7867 is an ATP-competitive inhibitor that targets the serine/threonine kinases AKT and p70S6K.[1][2] Both kinases are crucial nodes in intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism.[2][3] In the context of pancreatic development, the precise mechanism by which inhibition of this pathway by AT7867 enhances



pancreatic progenitor differentiation is an active area of investigation. However, current evidence suggests that by inhibiting the pro-proliferative and survival signals mediated by AKT and p70S6K, AT7867 may create a cellular environment that favors differentiation over proliferation. This leads to a more homogenous population of cells committed to the pancreatic lineage, characterized by the upregulation of key transcription factors.

The PI3K/AKT signaling pathway is a known regulator of pancreatic β -cell mass and function. [4] While activation of this pathway is generally associated with β -cell proliferation and survival, its inhibition at a specific stage of differentiation appears to be beneficial for directing pluripotent stem cells towards a pancreatic fate.[5][6] This targeted inhibition likely modulates the intricate network of transcription factors essential for pancreatic development.

Core Signaling Pathway

The following diagram illustrates the proposed signaling pathway influenced by AT7867 during pancreatic progenitor differentiation. AT7867's inhibitory action on AKT and p70S6K is believed to reduce the signaling that promotes cell proliferation and survival, thereby favoring the differentiation cascade that leads to the expression of key pancreatic progenitor markers.

Figure 1: Proposed signaling pathway of AT7867 in promoting pancreatic progenitor differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of AT7867 on the differentiation of human iPSCs into pancreatic progenitors.

Table 1: Effect of AT7867 on Pancreatic Progenitor Cell Population

Cell Marker Combination	Control (- AT7867)	With AT7867	p-value	Reference
PDX1+NKX6.1+	50.9% (IQR 48.9%-53.8%)	90.8% (IQR 88.9%-93.7%)	p = 0.0021	[5][6][7]
PDX1+GP2+	39.22% (IQR 36.7%-44.1%)	90.0% (IQR 88.2%-93.6%)	p = 0.0021	[5][6][7]



Table 2: Gene Expression Changes in Response to AT7867 Treatment

Gene	Regulation with AT7867	p-value	Reference
PDX1	Upregulated	p = 0.0001	[5][6][7]
NKX6.1	Upregulated	p = 0.0005	[5][6][7]
GP2	Upregulated	p = 0.002	[5][6][7]
PODXL (off-target)	Downregulated	p < 0.0001	[5][6][7]
TBX2 (off-target)	Downregulated	p < 0.0001	[5][6][7]

Table 3: In Vivo Efficacy of Transplanted Pancreatic Progenitors

Parameter	Control (- AT7867)	With AT7867	p-value	Reference
Time to Hyperglycemia Reversal	70 days (IQR 66- 78)	45 days (IQR 39- 49)	p < 0.0001	[5]
Area Under the Curve (Blood Glucose)	1,423 (IQR 1,390-1,458)	1,080 (IQR 1,033-1,118)	p < 0.0001	[5]
% MAFA+ Beta Cells in Graft	3.9% (IQR 2.6%-5.4%)	32.07% (IQR 29.5%-33.7%)	p < 0.0001	[5]

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the differentiation of human iPSCs into pancreatic progenitors using AT7867 and their subsequent in vivo evaluation.[5]

In Vitro Differentiation of Pancreatic Progenitors



This protocol is a modified version of a previously published method (Sui et al., 2021). The key modification is the addition of AT7867 during Stage 4 of the differentiation process. The overall workflow is depicted below.



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Figure 2: Workflow for the in vitro differentiation of hiPSCs into pancreatic progenitors.

Materials:

- Human induced pluripotent stem cells (hiPSCs)
- Standard hiPSC culture medium and reagents
- Differentiation media for Stages 1-4 (specific formulations as per Sui et al., 2021)
- AT7867 dihydrochloride (stock solution prepared in DMSO)
- Cell culture plates and supplies

Procedure:

- hiPSC Culture: Culture and expand hiPSCs according to standard protocols.
- Stage 1: Definitive Endoderm Formation: Induce differentiation of hiPSCs to definitive endoderm over 3 days using appropriate growth factors and small molecules as described by Sui et al., 2021.
- Stage 2: Primitive Gut Tube Formation: Culture the definitive endoderm for 2 days in media that promotes the formation of the primitive gut tube.
- Stage 3: Posterior Foregut Specification: Treat the cells for 3 days with factors that specify a
 posterior foregut fate.

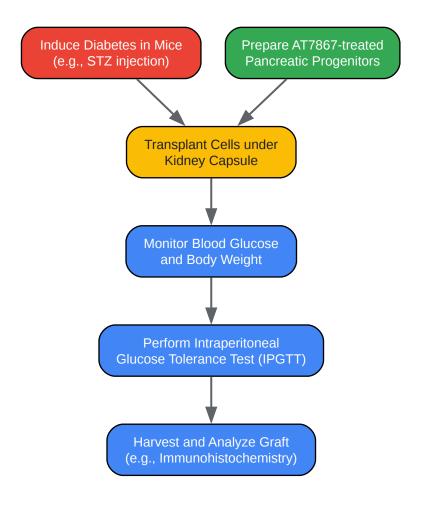


- Stage 4: Pancreatic Progenitor Induction with AT7867:
 - On the first day of Stage 4, replace the medium with pancreatic progenitor induction medium.
 - Add AT7867 to the culture medium at the desired final concentration (e.g., as determined by dose-response experiments). The original study does not specify the exact concentration, which may need optimization.
 - Culture for 3-4 days, changing the medium daily with fresh medium containing AT7867.
- Characterization: At the end of Stage 4, the resulting pancreatic progenitors can be characterized by flow cytometry for the expression of PDX1 and NKX6.1, and by qRT-PCR for the expression of key pancreatic genes.

In Vivo Transplantation and Assessment in Diabetic Mice

This protocol outlines the general steps for transplanting the AT7867-treated pancreatic progenitors into diabetic mice to assess their ability to mature and reverse hyperglycemia.





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Figure 3: Experimental workflow for in vivo assessment of AT7867-treated pancreatic progenitors.

Materials:

- Immunocompromised mice (e.g., SCID-Beige)
- Streptozotocin (STZ) for diabetes induction
- AT7867-treated pancreatic progenitors
- Surgical instruments for transplantation
- Glucometer and test strips
- Reagents for glucose tolerance tests



Histology supplies

Procedure:

- Induction of Diabetes: Induce diabetes in the recipient mice through intraperitoneal injection of STZ. Confirm hyperglycemia (e.g., blood glucose > 20 mM) on consecutive days.[5]
- Cell Preparation: Harvest the AT7867-treated pancreatic progenitors and prepare them for transplantation. This may involve forming cell clusters or aggregates.
- Transplantation: Surgically transplant the pancreatic progenitors under the kidney capsule of the diabetic mice.[5]
- Post-operative Monitoring: Monitor the mice for recovery, body weight, and blood glucose levels (e.g., three times per week).[5]
- Assessment of Glycemic Control: Continue monitoring blood glucose to determine the time to hyperglycemia reversal.
- Intraperitoneal Glucose Tolerance Test (IPGTT): At specific time points post-transplantation (e.g., 8 and 12 weeks), perform an IPGTT to assess the functionality of the transplanted cells.[5]
- Graft Analysis: At the end of the study, harvest the kidney containing the graft for histological and immunohistochemical analysis to confirm the presence of mature, insulin-producing beta cells (e.g., staining for insulin, glucagon, and MAFA).[5]

Future Directions and Conclusion

The use of **AT7867 dihydrochloride** represents a significant advancement in the generation of high-purity pancreatic progenitors from pluripotent stem cells. This approach has the potential to accelerate the clinical translation of stem cell-derived therapies for diabetes by improving the efficiency and consistency of beta-cell production.

Future research should focus on:

 Optimizing the concentration and timing of AT7867 treatment to maximize the yield and purity of pancreatic progenitors.



- Further elucidating the downstream molecular targets of the AKT/p70S6K pathway that mediate the pro-differentiative effects of AT7867.
- Long-term in vivo studies to assess the safety and efficacy of transplanting AT7867generated cells.
- Investigating the potential of AT7867 or similar inhibitors in other areas of diabetes research, such as improving insulin sensitivity in peripheral tissues or mitigating diabetic complications, although current literature on these aspects is sparse.

In conclusion, **AT7867 dihydrochloride** is a valuable tool for researchers in diabetes and regenerative medicine. Its ability to enhance the differentiation of pancreatic progenitors offers a promising strategy for the development of next-generation cell-based therapies for diabetes.

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